molecular formula C14H15N3O2 B11860442 Tert-butyl (3-cyano-1H-indol-6-YL)carbamate

Tert-butyl (3-cyano-1H-indol-6-YL)carbamate

Cat. No.: B11860442
M. Wt: 257.29 g/mol
InChI Key: QEQWAKUBQUBAJI-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate (CAS: 1416439-42-3) is a carbamate-protected indole derivative with a cyano group at the 3-position of the indole ring. Its molecular formula is C₁₄H₁₅N₃O₂, with a molar mass of 257.29 g/mol and a predicted density of 1.24 g/cm³. Key physicochemical properties include a boiling point of 416.7 ± 25.0 °C and a pKa of 13.67 ± 0.43, indicating moderate basicity . The compound is structurally characterized by the tert-butyl carbamate group, which enhances stability and solubility in organic solvents, and the cyano group, which introduces electronic effects and reactivity for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl N-(3-cyano-1H-indol-6-yl)carbamate

InChI

InChI=1S/C14H15N3O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(7-15)8-16-12(11)6-10/h4-6,8,16H,1-3H3,(H,17,18)

InChI Key

QEQWAKUBQUBAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN2)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Nitroindole

6-Nitroindole serves as a common starting material due to the nitro group’s versatility for subsequent reduction to an amine.

Procedure:

  • Nitration of Indole :

    • Indole is treated with fuming HNO₃ in H₂SO₄ at 0–5°C for 2 hours.

    • Yield : ~70% (isolated via column chromatography).

Introduction of the 3-Cyano Group

Cyanation at the 3-position is achieved via lithiation followed by quenching with a cyanide source.

Procedure:

  • Lithiation :

    • 6-Nitroindole (1.0 equiv) is dissolved in anhydrous THF under N₂.

    • n-BuLi (2.2 equiv) is added at -78°C, and the mixture is stirred for 1 hour.

  • Cyanation :

    • Trimethylsilyl cyanide (TMSCN, 1.5 equiv) is added, and the reaction is warmed to room temperature.

    • Yield : 65–75%.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation.

Procedure:

  • Hydrogenation :

    • 3-Cyano-6-nitroindole (1.0 equiv) is dissolved in MeOH.

    • 10% Pd/C (0.1 equiv) is added, and H₂ gas is introduced at 50 psi for 6 hours.

    • Yield : 85–90%.

Boc Protection of the 6-Amino Group

The amine is protected using di-tert-butyl dicarbonate (Boc₂O).

Procedure:

  • Protection :

    • 3-Cyano-6-aminoindole (1.0 equiv) is dissolved in THF.

    • Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C, and the mixture is stirred for 12 hours.

    • Yield : 80–85%.

Key Data:

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C70%
Cyanationn-BuLi, TMSCN, THF, -78°C to RT65–75%
ReductionH₂, Pd/C, MeOH85–90%
Boc ProtectionBoc₂O, DMAP, THF80–85%

Method 2: Direct Cyanoacetylation Followed by Boc Protection

Cyanoacetylation at the 3-Position

This method leverages cyanoacetic acid and acetic anhydride to introduce the cyano group.

Procedure:

  • Reaction Setup :

    • Indole (1.0 equiv), cyanoacetic acid (1.5 equiv), and acetic anhydride (3.0 equiv) are heated at 70°C for 1 hour.

    • Yield : 90–95%.

Nitration at the 6-Position

Regioselective nitration is achieved using a mixed acid system.

Procedure:

  • Nitration :

    • 3-Cyanoindole (1.0 equiv) is added to HNO₃/H₂SO₄ at 0°C and stirred for 3 hours.

    • Yield : 60–65%.

Boc Protection and Reduction

Similar to Method 1, the nitro group is reduced and protected.

Method 3: Palladium-Catalyzed Cyanation

Bromination at the 3-Position

A bromine atom is introduced to facilitate cross-coupling.

Procedure:

  • Bromination :

    • 6-Nitroindole (1.0 equiv) is treated with Br₂ in DMF at 0°C for 2 hours.

    • Yield : 75–80%.

Palladium-Catalyzed Cyanation

The bromide is replaced with a cyano group using a Pd catalyst.

Procedure:

  • Cyanation :

    • 3-Bromo-6-nitroindole (1.0 equiv), Zn(CN)₂ (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv) in DMF are heated at 100°C for 12 hours.

    • Yield : 70–75%.

Boc Protection

As described in Method 1.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
1High regioselectivityMultiple steps, low scalability35–40%
2Fewer steps, high efficiencyHarsh nitration conditions50–55%
3Scalable, robust couplingCostly Pd catalysts45–50%

Mechanistic Insights

  • Cyanation : Lithiation generates a resonance-stabilized anion at the 3-position, which reacts with electrophilic cyanide sources.

  • Boc Protection : The amine reacts with Boc₂O via nucleophilic acyl substitution, facilitated by DMAP.

Challenges and Optimization

  • Regioselectivity : Nitration at the 6-position requires precise control of reaction conditions to avoid 5-substituted byproducts.

  • Protection-Deprotection : The Boc group is stable under basic conditions but may cleave under strong acids, necessitating careful step ordering .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (3-cyano-1H-indol-6-YL)carbamate has been studied for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Indole derivatives are often associated with anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
  • Neuroprotective Effects : The indole structure is also linked to neuroprotective properties. Studies have shown that indole derivatives can protect neuronal cells from oxidative stress and inflammation, suggesting that this compound may have potential in treating neurodegenerative diseases.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate for the development of new compounds. Its synthetic routes allow for modifications that can lead to derivatives with enhanced biological activities or different pharmacological profiles. The ability to synthesize various derivatives is crucial for exploring structure-activity relationships.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Here is a summary of its notable activities:

Activity Type Mechanism Reference
AntitumorInhibition of cancer cell proliferation through apoptosis induction
NeuroprotectionReduction of oxidative stress and inflammatory markers in neuronal cells
Enzyme InhibitionCompetitive inhibition of key metabolic enzymes involved in various diseases

Case Study 1: Antitumor Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis through the activation of intrinsic apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of indole derivatives indicated that this compound could reduce cell death in neuronal cultures exposed to amyloid-beta peptides. This suggests a promising avenue for further exploration in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl Carbamates with Cyclohexyl/Methoxy Substituents

Examples from include tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate and its pyrimidinyl derivatives.

  • Structural Differences: These compounds feature cyclohexyl or pyrimidinyl cores instead of the indole ring. The methoxy group increases polarity compared to the cyano group in the target compound.
  • Reactivity: The amino and methoxy groups in these derivatives make them more nucleophilic, suitable for coupling reactions in pharmaceutical synthesis. In contrast, the cyano group in the target compound may favor electrophilic substitution or hydrolysis reactions .
  • Physical Properties : Steric hindrance from the cyclohexyl group likely reduces crystallinity compared to the planar indole system, affecting solubility and melting points.

tert-Butyl Carbamates with Nitrophenyl or Cyanoethyl Groups

lists tert-butyl (p-nitrophenyl)carbamate and tert-butyl (2-cyanoethyl)carbamate.

  • Electronic Effects: The nitro group in tert-butyl (p-nitrophenyl)carbamate significantly lowers pKa (~7–9), making it more acidic than the target compound (pKa ~13.67). The cyanoethyl group in tert-butyl (2-cyanoethyl)carbamate introduces similar electronic effects but lacks aromatic conjugation .
  • Applications: Nitrophenyl derivatives are often used as protective intermediates in peptide synthesis, while cyanoethyl groups serve as leaving groups in nucleophilic substitutions.

Hydroxycyclopentyl-Substituted tert-Butyl Carbamates

highlights tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate and related isomers.

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or methanol) compared to the hydrophobic indole ring in the target compound.
  • Stereochemical Complexity : Chiral hydroxycyclopentyl groups make these compounds valuable in asymmetric synthesis, whereas the target compound’s planar indole system lacks stereocenters .

Brominated Indenyl Carbamate Derivatives

describes tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5).

  • Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), whereas the cyano group in the target compound may undergo hydrolysis to carboxylic acids or participate in cycloadditions.
  • Molecular Weight : The bromo derivative has a higher molecular weight (312.21 g/mol ) due to the bromine atom, impacting pharmacokinetic properties like membrane permeability .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups pKa Key Applications
Tert-butyl (3-cyano-1H-indol-6-yl)carbamate C₁₄H₁₅N₃O₂ 257.29 Indole, Cyano, Carbamate 13.67 Drug intermediates, Bioactive molecules
tert-Butyl (p-nitrophenyl)carbamate C₁₁H₁₄N₂O₄ 238.24 Nitrophenyl, Carbamate ~7–9 Peptide synthesis, Protecting groups
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate C₁₄H₁₆BrNO₂ 312.21 Bromo, Indenyl, Carbamate N/A Cross-coupling reactions
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 Hydroxycyclopentyl, Carbamate N/A Chiral synthesis, Asymmetric catalysis

Biological Activity

Tert-butyl (3-cyano-1H-indol-6-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Structural Overview

The compound is characterized by the presence of:

  • Indole Moiety : Known for diverse biological activities, including anticancer and anti-inflammatory properties.
  • Cyano Group : Enhances the electronic properties of the molecule, potentially influencing its biological interactions.
  • Tert-butyl Group : Contributes to the lipophilicity of the compound, affecting its pharmacokinetics.

The molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of approximately 257.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Xanthine Oxidase Inhibition : Research indicates that indole derivatives can act as potent xanthine oxidase inhibitors, which are crucial in managing conditions like hyperuricemia and gout. For instance, related compounds have shown IC50 values significantly lower than allopurinol, a standard treatment .
  • Anticancer Properties : The indole structure is often associated with anticancer activity. Studies have demonstrated that modifications in the indole ring can enhance cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some derivatives of indole compounds exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds related to this compound:

  • Study 1 : A study on similar indole derivatives reported significant inhibition of xanthine oxidase with IC50 values as low as 0.085 μM for certain analogs, indicating a strong potential for therapeutic applications in gout management .
  • Study 2 : Another investigation into the structure-activity relationship (SAR) of indole derivatives highlighted that modifications at specific positions on the indole ring could enhance biological activity against cancer cells, suggesting that this compound may also exhibit similar enhancements.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1H-indol-3-yl)carbamateC12H14N2O2Lacks cyano group; studied for neuroprotective effects
Tert-butyl (3-cyanoindole)C11H10N2Simpler structure; focuses on anticancer properties
Tert-butyl (6-methylpyridin-3-yl)carbamateC12H16N2O2Contains a pyridine ring; different pharmacological profile

This table illustrates how this compound stands out due to its combination of functional groups that may enhance specific therapeutic applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (3-cyano-1H-indol-6-YL)carbamate, and what methodological considerations are critical for optimizing yield?

  • Answer: The synthesis typically involves carbamate protection of an amine-functionalized indole scaffold. For example, tert-butyl carbamates are often synthesized via condensation reactions using coupling reagents like EDCI/HOBt (common in peptide chemistry) . Key considerations include:

  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring anhydrous conditions during synthesis and acidic workup (e.g., TFA) for deprotection .
  • Cyano group stability : The 3-cyano substituent on the indole may require inert atmospheres to prevent hydrolysis during reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is often used, monitored by TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of This compound?

  • Answer: Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and indole/cyano functionalities .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., exact mass 284.1397 g/mol for C14_{14}H17_{17}N3_3O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% for most intermediates) .

Q. What are the stability profiles of this compound under various storage and reaction conditions?

  • Answer:

  • Thermal stability : The Boc group decomposes above 150°C, necessitating low-temperature storage (2–8°C) .
  • Hydrolytic sensitivity : The cyano group is prone to hydrolysis in acidic/basic conditions; neutral pH and anhydrous solvents (e.g., DCM, THF) are recommended .
  • Light sensitivity : Indole derivatives may degrade under UV light; amber vials and dark storage are advised .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of This compound derivatives for targeted biological activity?

  • Answer:

  • Docking studies : Molecular docking with proteins (e.g., kinases) can predict binding affinities of the indole core and cyano group .
  • Reactivity prediction : DFT calculations assess electron density at the cyano group to anticipate nucleophilic attack or metabolic stability .
  • Solubility optimization : LogP calculations (e.g., using ChemAxon) guide functionalization to improve aqueous solubility without compromising activity .

Q. What strategies resolve contradictions in spectroscopic data for carbamate derivatives, such as unexpected splitting in 1^1H NMR signals?

  • Answer:

  • Dynamic effects : Rotameric equilibria in the carbamate group can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) or deuterated solvents (DMSO-d6_6) may simplify spectra .
  • Impurity analysis : LC-MS/MS identifies byproducts (e.g., de-Boc intermediates or hydrolysis products) that complicate spectral interpretation .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry or stereochemistry .

Q. What experimental approaches validate the role of the 3-cyano group in modulating enzyme inhibition or receptor binding?

  • Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3-nitro, 3-amide) and compare IC50_{50} values in enzymatic assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins, highlighting contributions of the cyano group .
  • Metabolic profiling : Incubate with liver microsomes to assess CYP450-mediated oxidation of the cyano group, impacting pharmacokinetics .

Q. How can researchers optimize reaction conditions to suppress diastereomer formation during functionalization of the indole scaffold?

  • Answer:

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., Jacobsen’s catalyst) in asymmetric syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .
  • In situ monitoring : ReactIR tracks intermediate stereochemistry during reactions to adjust conditions dynamically .

Contradictions and Mitigations

  • Stability vs. Reactivity : While the Boc group enhances solubility, its acid sensitivity conflicts with conditions needed for cyano group stability. Mitigation: Use mild acids (e.g., HCl/dioxane) for deprotection .
  • Spectral Artifacts : Discrepancies in NMR data may arise from rotamers. Mitigation: Use 1^1H-15^15N HMBC to confirm carbamate connectivity .

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